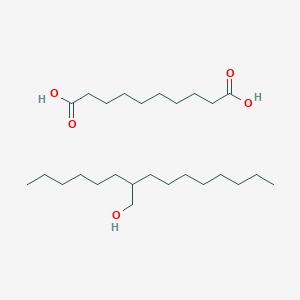
Decanedioic acid;2-hexyldecan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Decanedioic acid;2-hexyldecan-1-ol is a compound formed by the combination of decanedioic acid and 2-hexyldecan-1-ol. 2-Hexyldecan-1-ol is a long-chain alcohol with the formula C16H34O
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of decanedioic acid can be achieved through the oxidation of castor oil . 2-Hexyldecan-1-ol can be synthesized through the Guerbet reaction, which involves the condensation of alcohols in the presence of a catalyst . The reaction conditions typically involve high temperatures and the use of catalysts such as alkali metals or their hydroxides.
Industrial Production Methods
Industrial production of decanedioic acid often involves the alkaline hydrolysis of castor oil, followed by distillation . 2-Hexyldecan-1-ol is produced industrially through the Guerbet reaction, which is scaled up to produce large quantities of the alcohol .
Chemical Reactions Analysis
Types of Reactions
Decanedioic acid;2-hexyldecan-1-ol undergoes various chemical reactions, including:
Oxidation: Decanedioic acid can be oxidized to produce shorter-chain dicarboxylic acids.
Reduction: 2-Hexyldecan-1-ol can be reduced to produce corresponding hydrocarbons.
Esterification: Both components can undergo esterification reactions to form esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Esterification: Acid catalysts like sulfuric acid are commonly used.
Major Products Formed
Oxidation: Shorter-chain dicarboxylic acids.
Reduction: Corresponding hydrocarbons.
Esterification: Esters of decanedioic acid and 2-hexyldecan-1-ol.
Scientific Research Applications
Decanedioic acid;2-hexyldecan-1-ol has various applications in scientific research:
Mechanism of Action
The mechanism of action of decanedioic acid;2-hexyldecan-1-ol involves its interaction with various molecular targets and pathways. Decanedioic acid can act as a precursor in metabolic pathways, leading to the production of energy and other essential molecules . 2-Hexyldecan-1-ol can interact with cell membranes, affecting their fluidity and function .
Comparison with Similar Compounds
Similar Compounds
Decanedioic acid: Similar to other dicarboxylic acids like adipic acid and azelaic acid.
2-Hexyldecan-1-ol: Similar to other long-chain alcohols like 1-decanol and 1-dodecanol.
Uniqueness
I
Properties
CAS No. |
402582-49-4 |
|---|---|
Molecular Formula |
C26H52O5 |
Molecular Weight |
444.7 g/mol |
IUPAC Name |
decanedioic acid;2-hexyldecan-1-ol |
InChI |
InChI=1S/C16H34O.C10H18O4/c1-3-5-7-9-10-12-14-16(15-17)13-11-8-6-4-2;11-9(12)7-5-3-1-2-4-6-8-10(13)14/h16-17H,3-15H2,1-2H3;1-8H2,(H,11,12)(H,13,14) |
InChI Key |
PUXAAPXWRTZECN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(CCCCCC)CO.C(CCCCC(=O)O)CCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




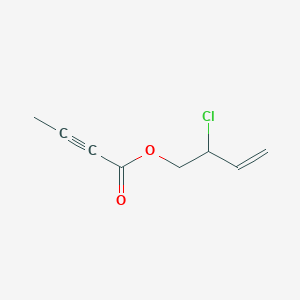
![5,7-Dihydroxy-2-[4-(trifluoromethyl)phenyl]-4H-1-benzopyran-4-one](/img/structure/B14239221.png)
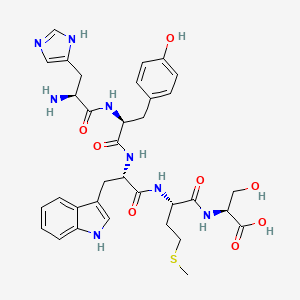
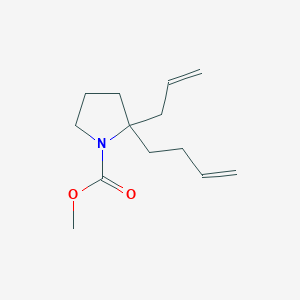
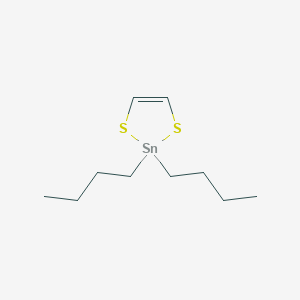
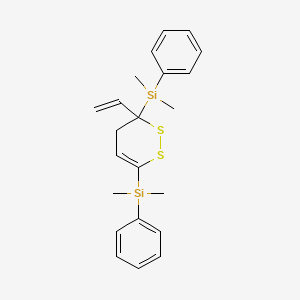
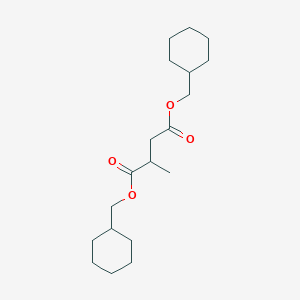
![(2S)-2-[(4-phenylphenoxy)methyl]oxirane](/img/structure/B14239259.png)
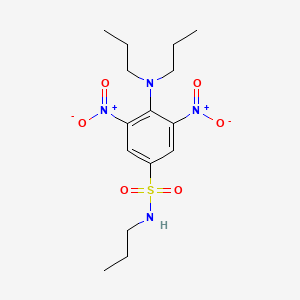
![Butanoic acid, 2-[(4-chlorophenyl)thio]-2-fluoro-, ethyl ester](/img/structure/B14239273.png)


